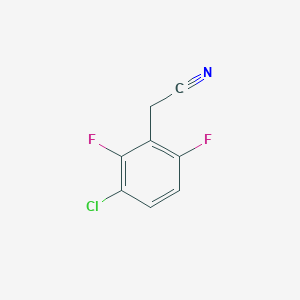

2,4-Dichloro-5-fluorobenzenesulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4-Dichloro-5-fluorobenzenesulfonyl chloride (DCFBSC) is an organosulfur compound widely used in the synthesis of organic compounds. It is a white, crystalline solid that is soluble in most organic solvents. DCFBSC is a versatile reagent with a number of applications in organic synthesis, such as the synthesis of amides, esters, and other organic compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals.

Wissenschaftliche Forschungsanwendungen

Activating Hydroxyl Groups for Biological Attachment

A study by Chang et al. (1992) discusses the use of fluorobenzenesulfonyl chloride derivatives as activating agents for the covalent attachment of biologicals to solid supports, such as functionalized polystyrene microspheres and Sepharose beads. This methodology is pivotal for bioselective separation applications, including the separation of human lymphocyte subsets and tumor cells from bone marrow, showcasing its therapeutic potential Chang et al., Bioconjugate chemistry, 1992.

Novel Synthetic Routes in Organic Chemistry

Du et al. (2005) reported an alternative synthesis for chloro-fluoro-nitrobenzenesulfonyl chloride, a compound used as a key intermediate in the preparation of pesticides. Their work presents a more cost-effective route, potentially impacting the production of agricultural chemicals Du et al., Organic Preparations and Procedures International, 2005.

Photochemical and Advanced Oxidation Processes

Tang and Dolbier (2015) explored the use of fluoroalkylsulfonyl chlorides in photochemical conditions, leading to the synthesis of α-chloro-β-fluoroalkylcarbonyl products. This process has implications for the functionalization of organic compounds, demonstrating the role of these reagents in facilitating novel chemical transformations Tang and Dolbier, Angewandte Chemie, 2015.

Environmental Chemistry and AOPs

Yuan et al. (2011) investigated the effects of chloride ion on the degradation of azo dyes in advanced oxidation processes (AOPs), providing insights into the environmental fate of chlorinated organic compounds. This research has environmental implications, particularly in the treatment of wastewater containing azo dyes Yuan et al., Journal of hazardous materials, 2011.

Applications in Fluorine Chemistry

Research on the dehydrogenation of saturated CC and BN bonds at metal centers by Tang et al. (2010) showcases the utility of N-heterocyclic carbene stabilized metal complexes in organic synthesis and material science. Their work highlights the versatility of fluorobenzene derivatives in facilitating complex chemical transformations Tang et al., Journal of the American Chemical Society, 2010.

Wirkmechanismus

Target of Action

The primary targets of 2,4-Dichloro-5-fluorobenzenesulfonyl chloride are the protein side chains of tyrosine, lysine, and histidine, as well as the alpha-NH2 group . These targets play a crucial role in the structure and function of proteins, which are essential for many biological processes.

Mode of Action

2,4-Dichloro-5-fluorobenzenesulfonyl chloride interacts with its targets through a process known as electrophilic aromatic substitution . This involves the attack of an electrophile at carbon to form a cationic intermediate. The aromatic ring is then regenerated from this cationic intermediate by the loss of a proton from the sp3-hybridized carbon .

Biochemical Pathways

The interaction of 2,4-Dichloro-5-fluorobenzenesulfonyl chloride with its targets affects various biochemical pathways. For instance, it can lead to the modification of protein side chains, which can alter the structure and function of the proteins . This can have downstream effects on various biological processes, including signal transduction, enzyme activity, and protein-protein interactions.

Result of Action

The action of 2,4-Dichloro-5-fluorobenzenesulfonyl chloride results in the modification of protein side chains and the alpha-NH2 group . This can lead to changes in the molecular and cellular functions of these proteins, potentially affecting various biological processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4-Dichloro-5-fluorobenzenesulfonyl chloride. For instance, the compound should be prevented from entering drains, and its discharge into the environment must be avoided . Additionally, the compound’s reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals.

Eigenschaften

IUPAC Name |

2,4-dichloro-5-fluorobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3FO2S/c7-3-1-4(8)6(2-5(3)10)13(9,11)12/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCMMZABUTDMFDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)Cl)Cl)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3FO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378838 |

Source

|

| Record name | 2,4-dichloro-5-fluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-5-fluorobenzenesulfonyl chloride | |

CAS RN |

874773-65-6 |

Source

|

| Record name | 2,4-dichloro-5-fluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[5-(4-Chlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B1350499.png)

![ethyl 3-((E)-2-{2-cyano-2-[(E)-2-(2-nitrophenyl)hydrazono]acetyl}hydrazono)butanoate](/img/structure/B1350515.png)

![1-[(Tert-butyl)oxycarbonyl]-3-pyridin-3-ylmethylpiperidine-3-carboxylic acid](/img/structure/B1350521.png)

![Methyl 2-{[2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfanyl}benzenecarboxylate](/img/structure/B1350533.png)